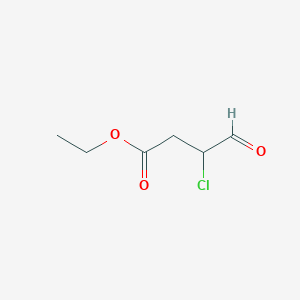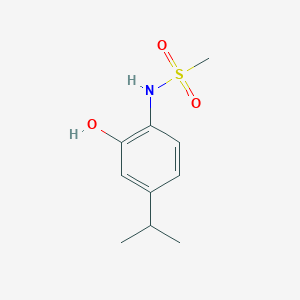
trans-2-Hexenal-D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-Hexenal-D2: is a deuterated analogue of trans-2-Hexenal, a naturally occurring volatile compound found in various fruits and vegetables. It is widely used in the flavor and fragrance industry due to its characteristic “green” odor, reminiscent of freshly cut grass or leaves . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Biocatalytic Synthesis: One method involves the biocatalytic oxidation of trans-2-Hexenol using aryl alcohol oxidase from Pleurotus eryngii.
Chemical Synthesis: Another method involves the reaction of vinyl ethyl ether with n-butyl aldehyde in the presence of an ionic liquid catalyst.
Industrial Production Methods: Industrial production of trans-2-Hexenal-D2 often involves large-scale chemical synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous-flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-2-Hexenal-D2 can undergo oxidation reactions, forming products like butanal and formic acid. .
Reduction: Reduction of this compound can yield trans-2-Hexenol, a corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Chlorine atoms, hydroxyl radicals, and ozone are common oxidizing agents used in these reactions
Reduction: Hydrogen gas or metal hydrides like sodium borohydride can be used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Butanal, formic acid, and 2-hexenoic acid.
Reduction: trans-2-Hexenol.
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a model compound to study reaction mechanisms and metabolic pathways due to its stable isotopic labeling .
Biology:
- Investigated for its role in plant defense mechanisms. It is released by damaged plant tissues and acts as a signaling molecule to induce defense responses .
Medicine:
- Studied for its potential antifungal properties. It has been shown to inhibit the growth of various fungal pathogens, making it a candidate for developing new antifungal agents .
Industry:
- Widely used in the flavor and fragrance industry to impart a fresh, green note to products. It is also used in the preservation of fruits and vegetables due to its antimicrobial properties .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
trans-2-Hexenal: The non-deuterated form, widely studied for its natural occurrence and applications in flavor and fragrance.
cis-2-Hexenal: An isomer with a similar structure but different odor profile and reactivity.
trans-2-Nonenal: Another α,β-unsaturated aldehyde with similar chemical properties but different applications.
Uniqueness:
Propriétés
Formule moléculaire |
C6H10O |
|---|---|
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
(E)-2,3-dideuteriohex-2-enal |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4+/i4D,5D |
Clé InChI |
MBDOYVRWFFCFHM-AXXYTVHGSA-N |
SMILES isomérique |
[2H]/C(=C(/[2H])\C=O)/CCC |
SMILES canonique |
CCCC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[1,3]Dioxolo[4,5-B]pyridine-6-sulfonyl chloride](/img/structure/B14849875.png)


